Methyl 3-(3-nitrophenyl)-2-oxopropanoate
CAS No.: 232266-91-0
Cat. No.: VC18344306
Molecular Formula: C10H9NO5
Molecular Weight: 223.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 232266-91-0 |
---|---|
Molecular Formula | C10H9NO5 |
Molecular Weight | 223.18 g/mol |
IUPAC Name | methyl 3-(3-nitrophenyl)-2-oxopropanoate |
Standard InChI | InChI=1S/C10H9NO5/c1-16-10(13)9(12)6-7-3-2-4-8(5-7)11(14)15/h2-5H,6H2,1H3 |
Standard InChI Key | YXFKBWRBRCYUMP-UHFFFAOYSA-N |
Canonical SMILES | COC(=O)C(=O)CC1=CC(=CC=C1)[N+](=O)[O-] |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure combines a methyl ester group at the C1 position, a ketone at C2, and a 3-nitrophenyl substituent at C3. The nitro group at the meta position on the phenyl ring induces significant electronic effects, polarizing the aromatic system and enhancing the electrophilicity of the carbonyl groups. This electronic configuration facilitates participation in conjugate addition reactions and nucleophilic substitutions.
Tautomeric Behavior
Like other β-keto esters, Methyl 3-(3-nitrophenyl)-2-oxopropanoate exhibits keto-enol tautomerism. The enol form is stabilized by intramolecular hydrogen bonding between the ketone oxygen and the acidic α-hydrogen, a phenomenon corroborated by NMR studies of analogous compounds . In polar aprotic solvents such as dimethyl sulfoxide (DMSO), the enolic form predominates, while nonpolar solvents like chloroform favor the keto tautomer .
Synthesis and Reaction Mechanisms
Nucleophilic Acyl Substitution
The primary synthesis route involves nucleophilic acyl substitution, where a phenolic oxygen attacks the carbonyl carbon of an acylating agent (e.g., methyl chlorooxalate). This reaction proceeds via a tetrahedral intermediate, with subsequent elimination of a leaving group (e.g., chloride). Side products may arise from competing esterification or nitration reactions, depending on the reaction conditions.
Photochemical Methods
Recent advances in photochemical synthesis, as demonstrated in related β-keto esters, utilize visible light irradiation with photosensitizers like methylene blue. For example, methyl 3-n-butyl-2-hydroxy-3-oxopropanoate was synthesized under oxygen atmosphere using fluorescent lamps, achieving yields up to 80% . Adapting this method to Methyl 3-(3-nitrophenyl)-2-oxopropanoate could involve irradiating a mixture of 3-nitrophenylacetone, methyl glyoxylate, and a catalytic amount of Ca(OH) .
Table 1: Comparative Synthesis Conditions for β-Keto Esters
Compound | Method | Catalyst | Yield (%) |
---|---|---|---|
Methyl 3-n-butyl-2-hydroxy-3-oxopropanoate | Photochemical (O) | Methylene blue | 80 |
Ethyl 3-(2-nitrophenyl)-3-oxopropanoate | Conventional esterification | HSO | 84 |
Chemical Reactivity and Functionalization
Condensation Reactions
The active methylene group (C2) participates in Knoevenagel condensations with aldehydes, forming α,β-unsaturated ketones. For instance, reaction with benzaldehyde yields a chalcone derivative, a reaction accelerated by the electron-withdrawing nitro group .
Reduction Pathways
Catalytic hydrogenation (e.g., H/Pd-C) reduces the nitro group to an amine, yielding methyl 3-(3-aminophenyl)-2-oxopropanoate. This product serves as a precursor for heterocyclic compounds, such as quinolones, via Friedländer cyclization .
Spectral Characterization
NMR Spectroscopy
H NMR spectra of analogous compounds reveal distinct signals:
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The methyl ester group resonates as a singlet at δ 3.6–3.8 ppm .
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The α-hydrogen adjacent to the ketone appears as a singlet at δ 4.5–5.0 ppm in the enolic form .
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Aromatic protons of the 3-nitrophenyl group show multiplet signals between δ 7.2–8.3 ppm.
Infrared Spectroscopy
Key IR absorptions include:
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A strong carbonyl stretch at 1734 cm (ester C=O).
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A conjugated ketone stretch at 1672 cm.
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NO asymmetric and symmetric stretches at 1520 cm and 1345 cm, respectively .
Comparison with Structural Analogs
Positional Isomerism
Moving the nitro group from the meta to the para position (e.g., Methyl 3-(4-nitrophenyl)-2-oxopropanoate) increases the compound’s acidity (pKa ≈ 8.2 vs. 9.1 for the meta isomer) due to enhanced resonance stabilization of the enolate .
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